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Compound of Interest

Compound Name: 2,3'-Dimethylbiphenyl

Cat. No.: B1265500 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the

Physicochemical and Spectroscopic Properties of 2,3'-Dimethylbiphenyl

This guide provides a detailed comparison of experimentally determined and computationally

predicted data for 2,3'-Dimethylbiphenyl, a substituted aromatic hydrocarbon of interest in

organic synthesis and medicinal chemistry. By presenting a side-by-side analysis of its physical

and spectroscopic properties, this document aims to offer researchers a comprehensive

understanding of this molecule, aiding in its application and in the validation of computational

models.

Physicochemical Properties: A Quantitative
Comparison
The fundamental physical properties of a molecule are crucial for predicting its behavior in

various chemical and biological systems. Below is a summary of the available experimental

and computed data for 2,3'-Dimethylbiphenyl.
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Property Experimental Value
Computational
Value

Data Source
(Experimental)

Molecular Formula C₁₄H₁₄ C₁₄H₁₄ N/A

Molecular Weight 182.26 g/mol 182.26 g/mol PubChem[1]

Melting Point Not Available Not Available

Boiling Point Not Available Not Available

Density Not Available Not Available

Refractive Index Not Available Not Available

LogP (Octanol-Water

Partition Coefficient)
Not Available 4.3 PubChem[1]

Note: Experimental data for the melting point, boiling point, density, and refractive index of 2,3'-
Dimethylbiphenyl are not readily available in the cited literature. The computational LogP

value suggests the molecule is hydrophobic.

Spectroscopic Data: Unveiling the Molecular
Structure
Spectroscopic techniques provide invaluable insights into the structural features of a molecule.

While comprehensive experimental spectra for 2,3'-Dimethylbiphenyl are scarce in the public

domain, data for closely related isomers and derivatives can offer comparative insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 2,3'-Dimethylbiphenyl are not explicitly available in the

searched literature. However, data for derivatives such as 2,3-dimethyl-biphenyl-4-carbonitrile

and 2,3-dimethyl-4'-nitro-biphenyl have been reported[2]. These data can be used to infer the

expected chemical shift regions for the protons and carbons in the parent molecule.

Expected ¹H NMR Spectral Features (Qualitative):
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Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-8.0 ppm), exhibiting

complex splitting patterns due to coupling between protons on the two phenyl rings.

Methyl Protons: Two distinct singlet signals for the two methyl groups, likely appearing in the

upfield region of the aromatic spectrum (around 2.0-2.5 ppm).

Expected ¹³C NMR Spectral Features (Qualitative):

Aromatic Carbons: A series of signals in the downfield region (typically 120-145 ppm), with

quaternary carbons appearing as weaker signals.

Methyl Carbons: Two signals in the upfield region (typically 15-25 ppm).

Computational chemistry can be employed to predict the NMR chemical shifts of 2,3'-
Dimethylbiphenyl, providing a theoretical spectrum for comparison once experimental data

becomes available.

Infrared (IR) Spectroscopy
Similar to NMR data, a specific experimental FT-IR spectrum for 2,3'-Dimethylbiphenyl was

not found in the searched literature. However, based on its structure, the following

characteristic IR absorption bands can be anticipated:

C-H Stretching (Aromatic): Above 3000 cm⁻¹

C-H Stretching (Aliphatic): Below 3000 cm⁻¹

C=C Stretching (Aromatic): In the 1450-1600 cm⁻¹ region

C-H Bending (Out-of-Plane): In the 690-900 cm⁻¹ region, which can be indicative of the

substitution pattern on the phenyl rings.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate

the vibrational frequencies and IR intensities, generating a theoretical IR spectrum.

Experimental Protocols
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While specific experimental procedures for the data presented are not detailed in the source

materials, the following are general protocols for the key analytical techniques.

Melting Point Determination (General Protocol)
A small amount of the crystalline sample is packed into a capillary tube, which is then placed in

a melting point apparatus. The temperature is gradually increased, and the range from the

temperature at which the first drop of liquid appears to the temperature at which the entire

sample is liquid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(General Protocol)
A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃). The solution

is transferred to an NMR tube. The NMR spectrum is acquired on a spectrometer, with the

resulting free induction decay (FID) being Fourier transformed to obtain the frequency-domain

spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (General Protocol)
For a solid sample, an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer

is commonly used. A small amount of the sample is placed directly on the ATR crystal, and the

IR spectrum is recorded. Alternatively, a KBr pellet can be prepared by mixing the sample with

potassium bromide and pressing it into a thin disk.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of a synthesized

organic compound like 2,3'-Dimethylbiphenyl.
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General Workflow for Compound Characterization
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Caption: A generalized workflow for the synthesis, purification, and characterization of an

organic compound.
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This guide highlights the available experimental and computational data for 2,3'-
Dimethylbiphenyl. While a complete experimental dataset is not currently available in the

public domain, the existing information, supplemented by data from related compounds and

computational predictions, provides a valuable starting point for researchers. The continued

generation and publication of comprehensive experimental data for such compounds are

crucial for validating and refining computational models, ultimately accelerating research and

development in chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1265500?utm_src=pdf-body
https://www.benchchem.com/product/b1265500?utm_src=pdf-body
https://www.benchchem.com/product/b1265500?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_3_-Dimethylbiphenyl
https://www.rsc.org/suppdata/c5/ra/c5ra10973f/c5ra10973f1.pdf
https://www.benchchem.com/product/b1265500#computational-vs-experimental-data-for-2-3-dimethylbiphenyl
https://www.benchchem.com/product/b1265500#computational-vs-experimental-data-for-2-3-dimethylbiphenyl
https://www.benchchem.com/product/b1265500#computational-vs-experimental-data-for-2-3-dimethylbiphenyl
https://www.benchchem.com/product/b1265500#computational-vs-experimental-data-for-2-3-dimethylbiphenyl
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1265500?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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